molecular formula C10H11ClFN B1604498 1-(3-Chloro-4-fluorophenyl)pyrrolidine CAS No. 1000339-33-2

1-(3-Chloro-4-fluorophenyl)pyrrolidine

Cat. No.: B1604498
CAS No.: 1000339-33-2
M. Wt: 199.65 g/mol
InChI Key: RYEWSNZSVSTBSF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-chloro-4-fluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent against various diseases, including cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting resistant strains of bacteria and cancer cells.

2. Antimicrobial Activity

  • Inhibition of Bacterial Growth : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition of Pseudomonas aeruginosa, a pathogen known for antibiotic resistance, with an IC50 value of 14 µM.

3. Anti-inflammatory Potential

  • COX Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. IC50 values ranging from 19.45 µM to 42.1 µM have been reported for various derivatives against COX-1 and COX-2 enzymes.

Case Studies

Several studies have highlighted the biological activity of 1-(3-Chloro-4-fluorophenyl)pyrrolidine:

  • Study on Antibacterial Efficacy : A focused library screening identified multiple hits among pyrrolidine derivatives that inhibited penicillin-binding protein 3 (PBP3) effectively. Structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced antibacterial activity.
  • Evaluation of Cytotoxicity : Investigations into the cytotoxic effects of these compounds on eukaryotic cells indicated that most pyrrolidine derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting their potential as antibacterial agents without significant off-target effects.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaIC50 (µM)Notes
This compoundPseudomonas aeruginosa14Effective against resistant strains
Pyrrolidine-2,3-dione derivativeEscherichia coli20Broad-spectrum activity
Other cyclic imidesVarious strainsVariesGeneral antimicrobial effects

Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives

CompoundTarget EnzymeIC50 (µM)Notes
Pyrrolidine derivativeCOX-119.45Inhibitory effect
Pyrrolidine derivativeCOX-242.1Inhibitory effect

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

Biological Activity

1-(3-Chloro-4-fluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity, particularly focusing on its antimicrobial and anti-inflammatory properties.

The biological activity of pyrrolidine derivatives, including this compound, is largely attributed to their interaction with various biochemical pathways. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varying binding modes to enantioselective proteins. This compound has been shown to influence multiple pathways, making it a versatile candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have demonstrated significant activity against various bacterial strains:

  • Inhibition of Pseudomonas aeruginosa : The compound has been shown to effectively inhibit penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, with an IC50 value as low as 14 µM, indicating strong antibacterial properties.
  • Broad-spectrum Activity : Research indicates that cyclic imide derivatives, including those related to this compound, exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaIC50 (µM)Notes
Compound APseudomonas aeruginosa14Effective inhibition
Compound BStaphylococcus aureusTBDUnder investigation
This CompoundBroad-spectrum activityTBDPromising candidate

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolidine derivatives have also been extensively studied. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:

  • COX Inhibition : Various derivatives have shown IC50 values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents.

Table 2: Inhibition of COX Enzymes by Pyrrolidine Derivatives

CompoundCOX EnzymeIC50 (µM)Notes
Pyrrolidine Derivative ACOX-119.45Moderate inhibition
Pyrrolidine Derivative BCOX-231.4Significant inhibition
This CompoundCOX-1/COX-2TBDUnder investigation

Case Studies

Several case studies have provided insights into the biological activity of pyrrolidine derivatives:

  • Antibacterial Efficacy : A focused library screening identified multiple pyrrolidine derivatives that effectively inhibited PBP3. Structure-activity relationship (SAR) analyses revealed that specific substitutions enhanced antibacterial activity significantly .
  • Cytotoxicity Evaluation : In vitro studies exploring the cytotoxic effects on eukaryotic cells indicated that most pyrrolidine derivatives exhibited low cytotoxicity at therapeutic concentrations, making them promising candidates for further development without significant off-target effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Chloro-4-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen on the phenyl ring with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) . Optimization may require adjusting reaction time, temperature, or stoichiometry. Column chromatography (using silica gel with ethyl acetate/hexane gradients) is commonly employed for purification. Monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) are critical .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions on the phenyl and pyrrolidine rings.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are synthesized) .
  • HPLC-PDA : To assess purity and detect trace impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .
  • Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between theoretical and observed reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Hypothesis Testing : Compare computational models (DFT calculations for activation barriers) with empirical data (reaction yields under varying catalysts, e.g., Pd vs. Cu).
  • Control Experiments : Systematically alter substituents (e.g., replacing Cl/F with other halogens) to isolate electronic vs. steric effects.
  • Statistical Analysis : Use ANOVA to evaluate significance of variables (temperature, solvent polarity) on reaction outcomes .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer :

  • Process Simulation : Apply computational tools (Aspen Plus) to model heat transfer and mixing efficiency in batch reactors .
  • In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring of intermediate formation.
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) and material attributes (CMAs) using factorial design experiments .

Q. How can conflicting data on the compound’s biological activity be reconciled across different assay systems?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition vs. cell-based assays) and apply normalization to account for variability in experimental conditions.
  • Dose-Response Curves : Compare EC50_{50} values across assays to identify assay-specific artifacts (e.g., solubility limitations in high-throughput screens).
  • Orthogonal Validation : Confirm activity using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with solubility or membrane permeability.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis.
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes and affinity .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEWSNZSVSTBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650470
Record name 1-(3-Chloro-4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-33-2
Record name 1-(3-Chloro-4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Chloro-4-fluorophenyl)pyrrolidine
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1-(3-Chloro-4-fluorophenyl)pyrrolidine
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1-(3-Chloro-4-fluorophenyl)pyrrolidine
1-(3-Chloro-4-fluorophenyl)pyrrolidine
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)pyrrolidine
1-(3-Chloro-4-fluorophenyl)pyrrolidine

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